molecular formula C56H107F3N6O7 B11930789 N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate

N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate

Cat. No.: B11930789
M. Wt: 1033.5 g/mol
InChI Key: MEWNCDCGXHMKSY-JDVCJPALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amine groups, oleoyloxy groups, and a trifluoroacetate counterion. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the intermediate compounds, followed by their sequential coupling to form the final product. Key steps include:

    Preparation of Intermediate Amines: The synthesis starts with the preparation of 3-aminopropylamine derivatives, which are then reacted with pentanoyl chloride to form the bis(aminopropyl)amino pentanamide intermediate.

    Formation of Oleoyloxy Groups: The intermediate is then reacted with oleoyl chloride in the presence of a base such as triethylamine to introduce the oleoyloxy groups.

    Quaternization: The final step involves the quaternization of the amine groups with dimethyl sulfate, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of complex amine-containing compounds.

    Biology: Investigated for its potential as a biomolecule modifier, due to its multiple amine groups which can interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with cellular membranes and proteins.

    Industry: Utilized in the development of advanced materials, such as surfactants or emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism by which N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate exerts its effects is largely dependent on its interaction with molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, potentially altering their structure and function. Additionally, the oleoyloxy groups may interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(stearoyloxy)propan-1-aminium chloride
  • N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(palmitoyloxy)propan-1-aminium bromide

Uniqueness

Compared to similar compounds, N-(2-(2,5-Bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium 2,2,2-trifluoroacetate is unique due to its specific combination of oleoyloxy groups and trifluoroacetate counterion. This unique structure may confer distinct physicochemical properties, such as solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C56H107F3N6O7

Molecular Weight

1033.5 g/mol

IUPAC Name

2-[2,5-bis(3-aminopropylamino)pentanoylamino]ethyl-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-dimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C54H106N6O5.C2HF3O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-52(61)64-49-50(65-53(62)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-60(3,4)47-46-59-54(63)51(58-45-37-42-56)38-35-43-57-44-36-41-55;3-2(4,5)1(6)7/h19-22,50-51,57-58H,5-18,23-49,55-56H2,1-4H3;(H,6,7)/b21-19-,22-20-;

InChI Key

MEWNCDCGXHMKSY-JDVCJPALSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CCNC(=O)C(CCCNCCCN)NCCCN)OC(=O)CCCCCCCC=CCCCCCCCC.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.